- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,

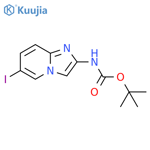

Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)

![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://it.kuujia.com/scimg/cas/947248-49-9x500.png)

947248-49-9 structure

Nome del prodotto:6-iodoimidazo[1,2-a]pyridin-2-amine

Numero CAS:947248-49-9

MF:C7H6IN3

MW:259.047112941742

MDL:MFCD14706543

CID:1026434

PubChem ID:22326845

6-iodoimidazo[1,2-a]pyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

- 6-iodoimidazo[1,2-a]pyridin-2-amine

- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)

- WLZ3086

- SB10098

- 2-Amino-6-iodoimidazo[1,2-a]pyridine

- AS-42364

- MFCD14706543

- A857289

- 947248-49-9

- AKOS037629528

- 6-iodoimidazo[1,2-a]pyridine-2-amine

- SCHEMBL3138257

- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine

- CTFSFUSMLGMIPV-UHFFFAOYSA-N

- SY036443

- CS-0050184

-

- MDL: MFCD14706543

- Inchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2

- Chiave InChI: CTFSFUSMLGMIPV-UHFFFAOYSA-N

- Sorrisi: IC1C=CC2=NC(=CN2C=1)N

Proprietà calcolate

- Massa esatta: 258.96064g/mol

- Massa monoisotopica: 258.96064g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 153

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.1

- Superficie polare topologica: 43.3Ų

6-iodoimidazo[1,2-a]pyridin-2-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 25g |

¥ 21,502.00 | 2023-04-12 | |

| abcr | AB513709-1 g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 1g |

€727.20 | 2023-04-18 | ||

| eNovation Chemicals LLC | D494169-1G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 1g |

$430 | 2024-05-23 | |

| abcr | AB513709-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine; . |

947248-49-9 | 1g |

€662.00 | 2024-08-02 | ||

| eNovation Chemicals LLC | D494169-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 25g |

$4045 | 2024-05-23 | |

| TRC | I737883-10mg |

6-Iodoimidazo[1,2-A]pyridin-2-amine |

947248-49-9 | 10mg |

$ 70.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 5g |

¥ 6,910.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D914049-1g |

2-Amino-6-iodoimidazo[1,2-a]pyridine |

947248-49-9 | 95% | 1g |

$1650 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 1g |

¥5402.00 | 2024-04-24 | |

| 1PlusChem | 1P00690F-250mg |

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 95% | 250mg |

$172.00 | 2025-02-21 |

6-iodoimidazo[1,2-a]pyridin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Riferimento

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide ; 16 h, rt

Riferimento

- Fragment based discovery of a novel and selective PI3 kinase inhibitor, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Riferimento

- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Riferimento

- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Riferimento

- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux

Riferimento

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

Riferimento

- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

Riferimento

- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329

6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials

- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate

- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-

- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide

- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide

6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products

6-iodoimidazo[1,2-a]pyridin-2-amine Letteratura correlata

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Prodotti correlati

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 1805125-37-4(5-(Difluoromethyl)-4-methoxy-2-methyl-3-(trifluoromethoxy)pyridine)

- 1105193-65-4(2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetic acid)

- 847387-53-5(N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzamide)

- 2680891-23-8(benzyl N-(3-bromo-1-methyl-1H-pyrazol-4-yl)carbamate)

- 2219370-93-9(methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate)

- 957061-05-1(3-Carboxy-5-chlorophenylboronic acid)

- 1822960-13-3(2-(4-Chlorophenyl)-1,1-difluoropropan-2-amine)

- 1194375-40-0(7-bromo-2-methylimidazo[1,2-a]pyridine)

- 1110976-31-2(4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(morpholine-4-carbonyl)quinoline)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Purezza:99%

Quantità:10g

Prezzo ($):2243.0